![molecular formula C15H22N2O4S B421195 Ethyl 4,5-dimethyl-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate CAS No. 62349-11-5](/img/structure/B421195.png)
Ethyl 4,5-dimethyl-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4,5-dimethyl-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate is a synthetic organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dimethyl-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene core, followed by the introduction of the morpholine moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under controlled conditions. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to ensure consistency and efficiency in production. Purification processes such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.
化学反応の分析
Types of Reactions
Ethyl 4,5-dimethyl-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
Ethyl 4,5-dimethyl-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Industry: In materials science, the compound can be used in the development of organic semiconductors, corrosion inhibitors, and other advanced materials.
作用機序
The mechanism of action of Ethyl 4,5-dimethyl-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors or enzymes, potentially inhibiting their activity. The thiophene core may also play a role in binding to targets or participating in redox reactions. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Ethyl 4,5-dimethyl-2-aminothiophene-3-carboxylate: Lacks the morpholine moiety but shares the thiophene core.
Morpholine-4-acetic acid: Contains the morpholine ring but lacks the thiophene core.
Thiophene-3-carboxylic acid: Contains the thiophene core but lacks the morpholine and ethyl groups.
Uniqueness
Ethyl 4,5-dimethyl-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate is unique due to the combination of the thiophene core and the morpholine moiety. This structural feature provides a distinct set of chemical and biological properties, making it a versatile compound for various applications. The presence of both nitrogen and sulfur atoms in the structure allows for diverse interactions with biological targets and chemical reagents, enhancing its utility in research and industry.
特性
IUPAC Name |
ethyl 4,5-dimethyl-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-4-21-15(19)13-10(2)11(3)22-14(13)16-12(18)9-17-5-7-20-8-6-17/h4-9H2,1-3H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFHYYNNOIULQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
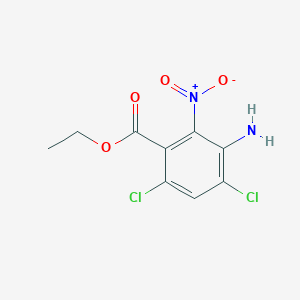
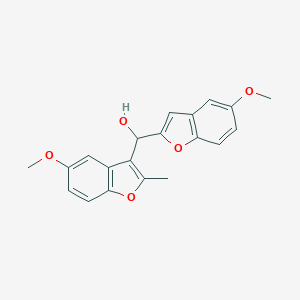
![Diethyl 5-[(1-adamantylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B421117.png)
![N-(8-Methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-phenylbutanamide](/img/structure/B421119.png)
![ethyl 2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B421121.png)
![2-(4-phenyl-1-piperazinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B421122.png)
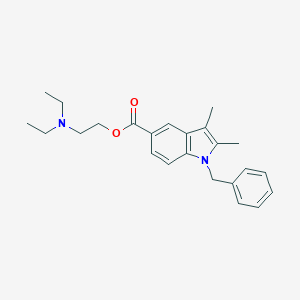
![N-[3-(dimethylamino)propyl]-2-[(2-ethyl-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B421125.png)

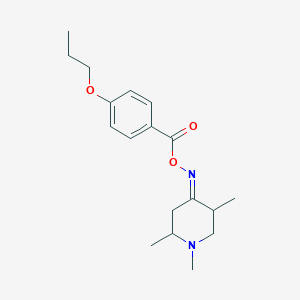
![7-Cyclohexyl-10-methyl-2,4,5,10-tetrahydropyrazolo[3,4-a]carbazole](/img/structure/B421129.png)
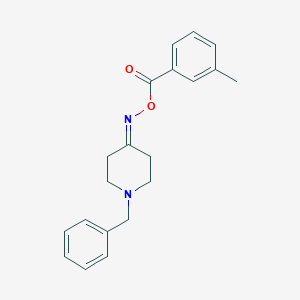
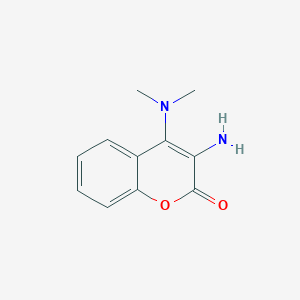
![3-{[1-(hydroxymethyl)propyl]amino}-2-nitro-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B421139.png)
